Thermal Stability and Volatility Deficit vs. Heteroleptic Cp/Amidinate Dysprosium Precursors
Homoleptic RE-Cp3 complexes, which include DyCp3, are explicitly reported to exhibit lower thermal stability and lower volatility compared to heteroleptic RE(Cp)2(amd) precursors [1]. The heteroleptic Dy(iPrCp)2(iPr-amd) complex has been successfully used for Dy2O3 ALD at substrate temperatures up to 350 °C with water as co-reactant, with growth rates of 0.90–1.3 Å/cycle [1]. In contrast, unsubstituted homoleptic Cp3Ln complexes typically require lower evaporation temperatures and exhibit narrower ALD windows due to thermal decomposition, as quantitatively documented for the YCp3/H2O system where the ALD window closes above 250 °C [2].
| Evidence Dimension | Thermal stability and volatility |
|---|---|
| Target Compound Data | DyCp3 (homoleptic): ALD window constrained by lower thermal stability; analogous YCp3 maintains ALD mode only up to 250 °C [2] |
| Comparator Or Baseline | Heteroleptic Dy(iPrCp)2(iPr-amd): ALD demonstrated at substrate temperatures up to 350 °C; growth rates 0.90–1.3 Å/cycle [1] |
| Quantified Difference | Heteroleptic analog extends usable ALD temperature window by approximately 100 °C relative to homoleptic Cp3 counterpart |
| Conditions | ALD on Si(100) substrates; water co-reactant; reduced pressure |
Why This Matters
Procurement of DyCp3 for high-temperature ALD processes (>250 °C) carries a documented risk of precursor decomposition and non-self-limiting growth, making heteroleptic alternatives preferable for high-thermal-budget applications.
- [1] Heteroleptic Cyclopentadienyl-Amidinate Precursors for Atomic Layer Deposition (ALD) of Y, Pr, Gd, and Dy Oxide Thin Films. Chemistry of Materials 2016, 28 (15), 5550-5558. View Source
- [2] MOCVD Precursor Encyclopedia – Yttrium (Alkyl)Cyclopentadienyls. View Source
